An In-depth Technical Guide to 3-Morpholino-1-phenylpropan-1-one
An In-depth Technical Guide to 3-Morpholino-1-phenylpropan-1-one
Abstract
3-Morpholino-1-phenylpropan-1-one, also known as 3-Morpholinopropiophenone, is a synthetic organic compound classified as a Mannich base.[1] Structurally, it features a phenyl ketone group connected to a morpholine ring via a three-carbon aliphatic chain. This unique architecture makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules and pharmaceutical agents.[2] Its synthesis is a classic example of the Mannich reaction, a fundamental three-component condensation that forms a β-amino carbonyl compound.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, mechanistic pathways, and applications of 3-Morpholino-1-phenylpropan-1-one, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is critical for its application in synthesis and biological screening. 3-Morpholino-1-phenylpropan-1-one is an achiral molecule with the chemical formula C₁₃H₁₇NO₂.[4] Key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-morpholin-4-yl-1-phenylpropan-1-one | [5] |
| Synonyms | 3-Morpholinopropiophenone, β-Morpholinopropiophenone | [4] |
| CAS Number | 2298-48-8 | [5] |
| Molecular Formula | C₁₃H₁₇NO₂ | [5][6] |
| Molecular Weight | 219.28 g/mol | [5][6] |
| Melting Point | 87.66 °C (Predicted); 178-180 °C (Reported) | [6][7] |
| Boiling Point | 356.9 °C (Predicted) | [6][7] |
| pKa (Predicted) | 6.58 ± 0.10 | [7] |
| InChIKey | FUFXUDYTHVEYBS-UHFFFAOYSA-N | [4][5] |
| SMILES | C1COCCN1CCC(=O)C2=CC=CC=C2 | [4][6] |
Note: Physical properties such as melting and boiling points can vary based on experimental conditions and purity. Predicted values are computationally derived.
Synthesis and Mechanistic Insight: The Mannich Reaction
The primary route for synthesizing 3-Morpholino-1-phenylpropan-1-one is the Mannich reaction. This reaction is a cornerstone of organic chemistry for C-C bond formation and involves the aminoalkylation of a compound containing an active hydrogen.[8] In this specific case, the reactants are acetophenone (the active hydrogen compound), formaldehyde (the aldehyde), and morpholine (the secondary amine).[1][9]
Causality of Reagent Choice
-
Acetophenone: Provides the enolizable ketone, which contains the acidic α-protons necessary to act as a nucleophile.[3]
-
Formaldehyde: As a non-enolizable aldehyde, it readily reacts with the amine to form the key electrophilic intermediate.[1]
-
Morpholine: A secondary amine that forms a stable iminium ion intermediate, which is crucial for the subsequent nucleophilic attack by the enolized acetophenone.[3] The use of the amine as its hydrochloride salt is common to maintain acidic conditions, which catalyze the reaction.[9]
Reaction Mechanism
The reaction proceeds through two main stages under acidic conditions:
-
Formation of the Eschenmoser-like salt (Iminium Ion): Morpholine first attacks the carbonyl carbon of formaldehyde. Subsequent protonation and dehydration yield a highly electrophilic iminium ion.[3] This step is critical as it creates a potent electrophile required for the C-C bond formation.
-
Nucleophilic Attack: Acetophenone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion.[3] A final deprotonation step regenerates the carbonyl group and yields the final product, the β-amino carbonyl compound known as a Mannich base.[1]
Caption: Figure 1: Mechanism of the Mannich Reaction.
Experimental Protocol: Synthesis of 3-Morpholino-1-phenylpropan-1-one Hydrochloride
This protocol is adapted from established methodologies for Mannich reactions involving acetophenone derivatives.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), morpholine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq) in a suitable solvent such as ethanol or isopropanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to ensure the medium is acidic, which facilitates both iminium ion formation and ketone enolization.
-
Reflux: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the hydrochloride salt.
-
Purification: Collect the crude product by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials. Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the purified 3-Morpholino-1-phenylpropan-1-one hydrochloride.
-
Free Base Conversion (Optional): To obtain the free base, dissolve the hydrochloride salt in water, basify with an aqueous solution of sodium carbonate or sodium hydroxide until pH > 9, and extract with an organic solvent like dichloromethane or ethyl acetate.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Caption: Figure 2: Synthesis & Purification Workflow.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include:
-
A multiplet in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the phenyl group protons.[12]
-
Two triplets in the aliphatic region (approx. 2.8-3.5 ppm), each integrating to 2H, representing the two methylene groups (-CH₂-CH₂-) of the propane chain. The triplet splitting pattern confirms their adjacency.
-
Signals corresponding to the morpholine ring protons, typically appearing as two multiplets or broad singlets around 2.4-2.6 ppm and 3.6-3.8 ppm.[13]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band around 1680-1700 cm⁻¹, characteristic of an aryl ketone carbonyl (C=O) stretch.[14] Additional peaks corresponding to C-H bonds (aromatic and aliphatic) and C-N/C-O bonds of the morpholine ring would also be present.
Applications in Research and Drug Development
Mannich bases like 3-Morpholino-1-phenylpropan-1-one are versatile scaffolds in medicinal chemistry.[2]
Intermediate for Pharmacologically Active Molecules
The true value of this compound lies in its role as a synthetic intermediate. The ketone and tertiary amine functionalities serve as handles for further chemical modifications.
-
Reduction: The ketone can be reduced to a secondary alcohol, yielding a 3-morpholino-1-phenylpropan-1-ol derivative.[11] Such amino alcohols are precursors to important drugs, including antidepressants like Fluoxetine.[11]
-
Structural Scaffold: The overall structure belongs to the cathinone backbone, which is known for psychoactive properties.[15][16] While this specific compound is not widely reported as a psychoactive substance itself, its derivatives are of interest in neuroscience research. For example, related compounds like 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP) have been identified as new psychoactive substances (NPS).[15][17]
-
Cytotoxic Agents: The β-amino ketone framework is a feature in some compounds designed as cytotoxic agents for cancer research. The addition of a tertiary amine side chain has been shown to improve the cytotoxic effects of certain compounds on breast cancer cells.[18]
Biological Activity
Recent research has indicated that 3-Morpholino-1-phenylpropan-1-one itself may possess biological activity. It has been described as a potent inhibitor of HepG2 (human hepatoma) and microglia cells.[6] It is reported to inhibit the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory applications.[6]
Safety and Handling
As a laboratory chemical, 3-Morpholino-1-phenylpropan-1-one requires careful handling in a well-ventilated area, preferably a fume hood.[19][20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[22]
-
Toxicological Data: While comprehensive toxicological data is not available, it should be handled with the assumption that it may cause skin, eye, and respiratory tract irritation.[19][23] In case of contact, flush the affected area with plenty of water and seek medical attention.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[19]
Conclusion
3-Morpholino-1-phenylpropan-1-one is a classic Mannich base with well-defined chemical properties and a straightforward, robust synthesis. Its primary importance for researchers lies in its utility as a versatile synthetic intermediate. The presence of both a reactive ketone and a modifiable morpholine group provides two distinct points for chemical elaboration, making it a valuable building block in the synthesis of complex pharmaceutical targets, particularly in the fields of neuroscience and oncology. As research continues, direct biological activities, such as its noted anti-inflammatory potential, may open new avenues for its application in drug discovery pipelines.
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Yen, Y. T., et al. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance. Forensic Science International. Retrieved from [Link]
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Figure 1. General scheme for the Mannich reaction synthesis of 3-Morpholino-1-phenylpropan-1-one.
